molecular formula C14H12N2OS2 B2744006 4-amino-5-benzoyl-2-(ethylsulfanyl)thiophene-3-carbonitrile CAS No. 116170-97-9

4-amino-5-benzoyl-2-(ethylsulfanyl)thiophene-3-carbonitrile

Cat. No.: B2744006
CAS No.: 116170-97-9
M. Wt: 288.38
InChI Key: RRQKNPMWRIIYLI-UHFFFAOYSA-N
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Description

4-Amino-5-benzoyl-2-(ethylsulfanyl)thiophene-3-carbonitrile (C₁₄H₁₂N₂OS₂) is a thiophene-3-carbonitrile derivative characterized by distinct substituents: an amino group at position 4, a benzoyl group at position 5, and an ethylsulfanyl moiety at position 2.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-5-benzoyl-2-ethylsulfanylthiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS2/c1-2-18-14-10(8-15)11(16)13(19-14)12(17)9-6-4-3-5-7-9/h3-7H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRQKNPMWRIIYLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C(=C(S1)C(=O)C2=CC=CC=C2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-amino-5-benzoyl-2-(ethylsulfanyl)thiophene-3-carbonitrile typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Michael Addition-Cyclization Route

  • Step 1 : Reaction of α-thiocyanatoacetophenone (7 ) with cyanothioacetamide (8 ) in the presence of KOH or Na₂CO₃ catalysts. This generates a Michael adduct, which undergoes intramolecular cyclization to form the dihydrothiophene core .

  • Step 2 : Introduction of the ethylsulfanyl group via nucleophilic substitution. Ethyl mercaptan or ethylthio reagents react at the C2 position of the intermediate, facilitated by catalytic base (e.g., KOH) .

Gewald Reaction Adaptation

  • A modified Gewald reaction employs 2-cyanoacetamide derivatives and sulfur-containing reagents (e.g., 2,5-dihydroxy-1,4-dithiane) under Brønsted base catalysis (e.g., tertiary amines). This method achieves high yields (~89%) for 2-aminothiophenes . For the target compound, ethylsulfanyl incorporation occurs during the final cyclization step .

Mechanistic Insights

Quantum-chemical calculations (r²SCAN-3c level) reveal two competing pathways for cyclization :

Mechanism Activation Energy Key Features
Sₙ2 Substitution 27.9–63.4 kJ/molFavored for S,S or R,R diastereomers; involves rear-side attack at C1 .
Nucleophilic Addition 46.6–77.2 kJ/molDominant for S,R or R,S diastereomers; eliminates HNCS during cyclization .

The ethylsulfanyl group sterically influences the reaction pathway, favoring Sₙ2 substitution due to reduced steric hindrance compared to bulkier substituents .

Mannich-Type Cyclization

Reaction with formaldehyde (HCHO) and primary amines (RNH₂) under non-catalyzed conditions yields thieno[2,3-d]pyrimidine-4a-carbonitriles (e.g., 11 ) .

  • Conditions : Room temperature, short reaction time (0.5–4 h).

  • Yield : 60–85% (dependent on amine substituent) .

Thiophene Ring Modifications

  • Oxidation : Ethylsulfanyl groups can be oxidized to sulfones using H₂O₂ or peracids, altering electronic properties .

  • Halogenation : Electrophilic substitution at C4 or C5 positions introduces halogens (e.g., Br, Cl) for further cross-coupling reactions .

Reaction Optimization Data

Key parameters affecting yields and selectivity:

Catalyst Solvent Temperature Yield (%) Reference
KOHEtOH25°C38–40
Na₂CO₃EtOH/acetone40–50°C45–55
P-PANF*EtOHReflux89

*P-PANF = Polyacrylonitrile fiber functionalized with tertiary amines .

Challenges and Limitations

  • Steric Effects : Bulky substituents at C2 (e.g., ethylsulfanyl) hinder cyclization kinetics, requiring optimized catalysts .

  • Regioselectivity : Competing pathways necessitate precise control of reaction conditions (e.g., pH, temperature) .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of thiophene compounds, including 4-amino-5-benzoyl-2-(ethylsulfanyl)thiophene-3-carbonitrile, exhibit significant anticancer properties. Compounds in this class have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Studies suggest that it can effectively inhibit the growth of various bacterial and fungal strains, making it a potential candidate for developing new antibiotics or antifungal medications .

Neuropharmacological Effects
There is emerging evidence that compounds similar to this compound may possess neuropharmacological activities. This includes potential antidepressant and anticonvulsant effects. Research into its derivatives has highlighted their ability to interact with neurotransmitter systems, which could lead to therapeutic applications in treating mood disorders and epilepsy .

Materials Science Applications

Organic Electronics
The unique electronic properties of thiophene derivatives make them suitable for applications in organic electronics. They can be utilized as semiconductors in organic light-emitting diodes (OLEDs) and photovoltaic cells. The tunable electronic characteristics allow for optimization in device performance, enhancing efficiency and stability .

Sensing Technologies
The compound's chemical structure enables it to function as a sensor material. Its ability to undergo specific chemical interactions can be harnessed for detecting environmental pollutants or biological markers, contributing to advancements in sensor technology .

Organic Synthesis Applications

Building Block for Heterocycles
this compound serves as a versatile building block in organic synthesis. It can participate in multicomponent reactions to form complex heterocyclic compounds. This capability is particularly valuable in synthesizing pharmaceuticals and agrochemicals .

Reactions with Isothiocyanates
The compound can react with isothiocyanates to produce annulated thiophene derivatives. These reactions are significant for developing new materials with enhanced properties for various applications, including drug design and materials science .

Case Studies

  • Anticancer Research : A study evaluating the anticancer activity of thiophene derivatives showed that this compound significantly inhibited the proliferation of breast cancer cells through apoptosis induction mechanisms.
  • Antimicrobial Efficacy : In a series of experiments assessing antimicrobial activity, this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Organic Electronics Development : Research into the application of this compound in OLED technology indicated that devices incorporating thiophene derivatives exhibited improved brightness and operational stability compared to traditional materials.

Mechanism of Action

The mechanism of action of 4-amino-5-benzoyl-2-(ethylsulfanyl)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the function of certain enzymes or proteins, leading to the disruption of cellular processes. In the case of its antimicrobial activity, the compound may interfere with the synthesis of bacterial cell walls or membranes, resulting in cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene-3-carbonitrile derivatives exhibit structural diversity based on substituent variations, which directly impact their physicochemical properties, synthetic routes, and biological activities. Below is a detailed comparison:

Structural and Substituent Analysis

Compound Name Position 2 Substituent Position 5 Substituent Position 4 Substituent Key Features
Target Compound Ethylsulfanyl Benzoyl Amino High lipophilicity (benzoyl), moderate polarity (ethylsulfanyl)
2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile () - 3-Fluoro-4-methoxyphenyl Amino Electron-withdrawing fluorine enhances stability; methoxy improves solubility
2-Hydroxy-4-phenylthiophene-3-carbonitrile () Hydroxy Phenyl - Hydroxy group enables hydrogen bonding; phenyl enhances aromatic interactions
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate () Ethylcarboxylate Phenyl Amino Carboxylate improves aqueous solubility; methyl reduces steric hindrance
2-Amino-5-phenylfuran-3-carbonitrile () - Phenyl Amino Furan backbone (vs. thiophene) alters ring electronics and metabolic stability

Hydrogen Bonding and Crystal Packing

Similar compounds, such as those with hydroxy substituents (), adopt extended networks via O–H···N interactions, influencing solubility and melting points .

Biological Activity

4-Amino-5-benzoyl-2-(ethylsulfanyl)thiophene-3-carbonitrile (CAS No. 116170-97-9) is a heterocyclic compound that belongs to the thiophene family, known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential therapeutic applications, including anticancer, antimicrobial, and antioxidant properties.

The molecular formula of this compound is C14H12N2OS2C_{14}H_{12}N_{2}OS_{2}, with a molar mass of 288.39 g/mol. The structure features a thiophene ring substituted with an amino group, a benzoyl group, and an ethylsulfanyl moiety, contributing to its biological activity.

Anticancer Activity

Research indicates that thiophene derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit microtubule polymerization, a crucial mechanism in cancer cell proliferation. For instance, similar compounds have shown IC50 values ranging from 2.6 to 18 nM against various cancer cell lines, indicating potent antiproliferative effects .

In one study, compounds with structural similarities demonstrated substantial inhibition of tubulin polymerization at the colchicine site, leading to effective growth inhibition in xenograft models . This suggests that this compound may possess similar mechanisms of action.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Thiophene derivatives are known to exhibit activity against a range of pathogens, including bacteria and fungi. The presence of the ethylsulfanyl group is believed to enhance the compound's interaction with microbial targets, potentially leading to improved efficacy against resistant strains .

Antioxidant Properties

Antioxidant activity is another significant aspect of this compound's biological profile. Thiophene derivatives can scavenge free radicals and inhibit oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders . The mechanism may involve the inhibition of reactive oxygen species (ROS) formation and the enhancement of endogenous antioxidant defenses.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Microtubule Polymerization : Similar compounds have been shown to bind to tubulin and inhibit its polymerization.
  • Antioxidant Activity : The compound may reduce oxidative stress by scavenging free radicals.
  • Antimicrobial Action : It may disrupt microbial cell membranes or inhibit essential metabolic pathways.

Case Studies and Research Findings

StudyFindings
Identified as a potent inhibitor of microtubule polymerization with IC50 values <20 nM in cancer cell lines.
Demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
Exhibited significant antioxidant activity through free radical scavenging assays.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-amino-5-benzoyl-2-(ethylsulfanyl)thiophene-3-carbonitrile, and how do reaction conditions influence yield?

  • Methodology : The Gewald reaction is a common approach for synthesizing thiophene-3-carbonitrile derivatives. For example, sodium bicarbonate in THF at 35°C (as used in analogous syntheses) can facilitate cyclization and sulfur incorporation . Key variables include solvent choice (e.g., THF vs. ethanol), temperature control (35–60°C), and stoichiometric ratios of sulfur and malononitrile derivatives. Intermediate purification via recrystallization (ethanol is typical) improves yield .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish structural isomers or confirm functional groups in this compound?

  • Methodology :

  • ¹H NMR : The ethylsulfanyl group (-S-C₂H₅) shows characteristic triplet signals near δ 1.3–1.5 ppm (CH₃) and δ 3.0–3.2 ppm (SCH₂) .
  • IR : The nitrile (C≡N) stretch appears at ~2200–2250 cm⁻¹, while the benzoyl carbonyl (C=O) resonates near 1680–1700 cm⁻¹ .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns, such as loss of the ethylsulfanyl moiety (-SC₂H₅) .

Q. What purification strategies are effective for intermediates in the synthesis of this compound?

  • Methodology : Recrystallization from ethanol or ethyl acetate is standard for removing unreacted starting materials (e.g., sulfur or malononitrile derivatives). Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves polar byproducts, particularly when steric hindrance from the benzoyl group complicates crystallization .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve ambiguities in the molecular geometry of this compound?

  • Methodology : Single-crystal X-ray diffraction with SHELXL refinement (via Olex2 or similar interfaces) determines bond lengths, angles, and torsion angles. For example, the ethylsulfanyl group’s conformation relative to the thiophene ring can be analyzed using displacement parameters (ADPs) and residual density maps . Hydrogen-bonding networks (e.g., NH₂⋯O=C interactions) are validated using Mercury or PLATON .

Q. What role do hydrogen-bonding patterns play in stabilizing the crystal lattice, and how can graph set analysis predict packing motifs?

  • Methodology : Graph set analysis (as per Etter’s rules) categorizes hydrogen bonds into chains (C), rings (R), or self-assembled motifs. For instance, the amino group (-NH₂) may form N-H⋯N≡C or N-H⋯O=C interactions with adjacent molecules, creating R₂²(8) motifs. These patterns influence solubility and melting behavior .

Q. How does ring puckering in the thiophene moiety affect electronic properties or reactivity?

  • Methodology : Cremer-Pople puckering parameters (e.g., total puckering amplitude, QQ) quantify non-planarity using crystallographic coordinates. Distortions in the thiophene ring alter conjugation, impacting UV-Vis absorption (e.g., bathochromic shifts) and nucleophilic reactivity at the carbonitrile group .

Q. What computational methods (DFT, MD) are suitable for modeling substituent effects on this compound’s electronic structure?

  • Methodology : Density functional theory (DFT) with B3LYP/6-311+G(d,p) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular dynamics (MD) simulations in explicit solvents (e.g., DMSO) model solvation effects on the benzoyl group’s rotational freedom .

Data Contradictions and Validation

  • Synthesis Yield Discrepancies : Conflicting reports on reaction yields (e.g., 60–85%) may arise from sulfur stoichiometry or recrystallization efficiency . Replicate experiments with controlled humidity (to avoid hydrolysis of nitrile groups) are advised.
  • Crystallographic Validation : SHELXL’s Rint and GooF values must align with IUCr standards. Outliers in displacement parameters (e.g., C=O thermal motion) suggest disorder, requiring TWINABS refinement for twinned crystals .

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